3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea
Description
This compound features a urea core substituted with a 2-methoxyethyl group and a piperidin-4-ylmethyl moiety modified with a 2,2,2-trifluoroethyl chain.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F3N3O2/c1-20-7-4-16-11(19)17-8-10-2-5-18(6-3-10)9-12(13,14)15/h10H,2-9H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMLJKVWBUVKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the introduction of the trifluoroethyl group. The final step involves the formation of the urea linkage through a reaction with an isocyanate or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Urea Moiety
a) 3-(Prop-2-en-1-yl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea (BK67693)
- Structure : Replaces the methoxyethyl group with a propenyl chain.
- This could lead to differences in tissue distribution and receptor binding kinetics .
b) 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18)
- Structure : Incorporates a rigid 2-oxaadamantyl group and a triazine-modified piperidine.
- Impact : The adamantyl group significantly increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration. However, the triazine moiety introduces hydrogen-bonding capabilities distinct from the trifluoroethyl group in the target compound .
c) 1-(3-(5-Methoxy-2-(2,2,2-trifluoroethyl)phenyl)-4-oxothiazolidin-2-ylidene)-3-((4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenoxy)methyl)urea (F2)
- Structure: Integrates a thiazolidinone ring and trifluoromethoxyphenyl-triazole group.
- Impact: The thiazolidinone core introduces conformational rigidity, while the triazole group serves as a bioisostere for carboxylic acids, enhancing target affinity. However, the added complexity may reduce synthetic accessibility compared to the simpler urea structure of the target compound .
Modifications on the Piperidine Ring
a) 1-{[1-(Methylsulfonyl)-4-piperidinyl]methyl}-3-(tetrahydro-2-furanylmethyl)urea
- Structure : Substitutes the trifluoroethyl group with a methylsulfonyl moiety.
- The tetrahydrofuranmethyl substituent on urea offers moderate lipophilicity, contrasting with the methoxyethyl group’s balance of solubility and permeability .
b) 1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea
- Structure : Features a fluorophenylpropyl chain on piperidine and a tetrazolylphenyl group on urea.
- Impact : The fluorophenylpropyl group enhances lipophilicity and π-π stacking interactions, while the tetrazole ring (a carboxylic acid bioisostere) may improve metabolic stability and receptor binding. This contrasts with the target compound’s trifluoroethyl-piperidine, which prioritizes steric and electronic effects over aromatic interactions .
Comparative Physicochemical and Pharmacological Properties
Research Findings and Implications
- Metabolic Stability: The trifluoroethyl group in the target compound and BK67693 likely confers resistance to cytochrome P450-mediated oxidation compared to non-fluorinated analogs .
- Synthetic Accessibility: The target compound’s simpler structure (lacking complex heterocycles like thiazolidinone or triazole) may offer advantages in large-scale production compared to F2 or Compound 18 .
Biological Activity
3-(2-Methoxyethyl)-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a synthetic compound that has gained attention in pharmacological research due to its unique structure and potential biological activities. This compound features a trifluoroethyl-substituted piperidine moiety and a methoxyethyl group, which may influence its interaction with biological targets.
Chemical Structure
The molecular formula of the compound is , and it has a molecular weight of approximately 345.34 g/mol. The structure can be represented as follows:
The biological activity of this compound is likely mediated through its interaction with various molecular targets, including receptors and enzymes. The trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It could inhibit key enzymes involved in metabolic pathways, affecting cellular function and homeostasis.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antidepressant Effects : Compounds with piperidine derivatives have been explored for their potential antidepressant properties.
- Anticancer Activity : Some urea derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction.
- Neuroprotective Effects : There is evidence suggesting that certain piperidine derivatives may protect neuronal cells from oxidative stress.
Data Table: Biological Activities of Similar Compounds
Case Study 1: Antidepressant Activity
A study conducted by researchers evaluated the antidepressant-like effects of various piperidine derivatives in animal models. The results indicated that compounds similar to this compound exhibited significant reductions in depressive-like behaviors when administered at specific doses.
Case Study 2: Anticancer Properties
In vitro studies on cell lines have demonstrated that urea derivatives can inhibit cell proliferation. For instance, a derivative structurally related to the target compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings
Research into the biological activity of this compound is still emerging. However, preliminary findings suggest:
- Binding Affinity : High binding affinity to dopamine and serotonin receptors could indicate potential use in treating mood disorders.
- Cytotoxicity : Certain structural modifications may enhance cytotoxicity against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
